

A Meta-Analysis of Orvepitant Maleate in the Treatment of Chronic Cough

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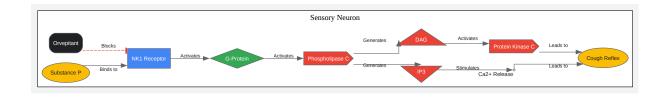


A Comparative Guide for Researchers and Drug Development Professionals

Orvepitant Maleate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has been investigated as a novel therapy for chronic cough. This guide provides a meta-analysis of available clinical trial data, comparing its efficacy and safety with alternative treatments and detailing the experimental protocols employed in key studies.

Mechanism of Action: Targeting the Neurokinin-1 Receptor

Orvepitant Maleate exerts its therapeutic effect by blocking the binding of Substance P (SP) to the NK-1 receptor. SP, a neuropeptide, is a key mediator in the cough reflex pathway. By inhibiting this interaction, **Orvepitant Maleate** is thought to reduce the neuronal hypersensitivity that contributes to chronic cough.





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Substance P/NK-1R Signaling Pathway in Cough Reflex.

Clinical Trial Data: A Comparative Summary

The following tables summarize the key efficacy and safety data from clinical trials of **Orvepitant Maleate** and a relevant comparator, Gefapixant.

Table 1: Efficacy of Orvepitant Maleate in Chronic Cough



Trial	Patient Population	Treatment	Primary Endpoint	Result	Secondary Endpoints
VOLCANO- 1[1]	Chronic Refractory Cough	Orvepitant 30 mg once daily for 4 weeks	Change from baseline in daytime cough frequency at week 4	Statistically significant reduction of 18.9 coughs/h (26%) from a mean baseline of 71.4 coughs/h (p < 0.001)[1]	Significant improvement s in cough severity VAS and quality of life[1]
VOLCANO- 2[2][3]	Chronic Refractory Cough	Orvepitant 10, 20, 30 mg once daily for 12 weeks	Change in awake cough frequency at week 12	Not statistically significant in the full analysis set. Near significant reduction with 30 mg in high- frequency coughers (p=0.066)	Statistically significant improvement s with 30 mg in Leicester Cough Questionnair e (p=0.009), Cough Severity VAS (p=0.034), and Urge-to-Cough VAS (p=0.005)



					Reduced
				Lower	cough
				(better)	frequency
IPF- COMFORT	Idiopathic	Orvepitant 10	Change from	coughing	and urge to
	Pulmonary	mg and 30	baseline in	severity	cough with 30
	Fibrosis with	mg once daily	IPF Coughing	scores with	mg. Improved
	Chronic	for 4 weeks	Severity	30 mg	health-related
	Cough	(cross-over)	Scale	Orvepitant	quality of life.
				compared to	No benefit
				placebo	with 10 mg
					dose
				•	with 10 mg

Table 2: Efficacy of Gefapixant in Chronic Cough (Comparator)



Trial	Patient Population	Treatment	Primary Endpoint	Result	Secondary Endpoints
COUGH-1	Refractory or Unexplained Chronic Cough	Gefapixant 45 mg twice daily for 12 weeks	Reduction in 24-hour cough frequency at 12 weeks	Statistically significant 18.45% reduction relative to placebo (p=0.041)	Awake cough frequency reduction trending towards significance (p=0.056)
COUGH-2	Refractory or Unexplained Chronic Cough	Gefapixant 45 mg twice daily for 24 weeks	Reduction in 24-hour cough frequency at 24 weeks	Statistically significant 14.64% reduction relative to placebo (p=0.031)	Statistically significant reduction in awake cough frequency (p=0.022) and improvement in cough- related quality of life (p=0.042)

Table 3: Safety and Tolerability of Orvepitant Maleate



Trial	Most Common Adverse Events (Orvepitant vs. Placebo)	Serious Adverse Events	Discontinuations due to Adverse Events
VOLCANO-2	Headache (8.9% vs 5.1%), Dizziness (6.3% vs 1.3%), Fatigue (13.9% vs 5.1%), Somnolence (6.3% vs 0%) with 30 mg dose	Not specified	2 subjects (2.5%) in the 30 mg group
IPF-COMFORT	More AEs reported with orvepitant, but not considered treatment-related. Dizziness was a possible treatment-related AE.	7 participants had serious adverse events, none considered related to treatment	One participant withdrew due to dizziness which may have been due to orvepitant
Pruritus Trial	Asthenia, dizziness, dry mouth, hyperhidrosis (all mild to moderate)	No serious AEs reported	Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key **Orvepitant Maleate** studies.

VOLCANO-1 Study Protocol

- Study Design: An exploratory, open-label clinical study.
- Participants: 13 patients with chronic refractory cough, with a daytime cough frequency of >3 to <250 coughs/h.



- Intervention: Orvepitant 30 mg administered orally once daily for 4 weeks.
- Outcome Measures:
 - Primary: Change from baseline in daytime cough frequency at week 4, measured by a 24hour ambulatory cough monitor.
 - Secondary: Cough severity visual analog scale (VAS) score, global ratings of change for cough frequency and severity, and Cough-specific Quality of Life Questionnaire score.
- Assessments: Objective cough frequency was measured at baseline, week 1, week 4, and week 8 (4 weeks post-treatment).

VOLCANO-2 Study Protocol

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Participants: 315 patients with refractory or unexplained chronic cough for at least one year and an awake cough frequency of ≥10 coughs per hour.
- Intervention: Patients were randomized to receive Orvepitant (10 mg, 20 mg, or 30 mg) or placebo, once daily for 12 weeks.
- Outcome Measures:
 - Primary: Change in awake cough frequency at week 12, measured by a VitaloJAK® ambulatory cough monitor.
 - Secondary: Leicester Cough Questionnaire, cough severity VAS, and urge to cough VAS.
- Assessments: Cough frequency was evaluated at weeks 2, 4, and 12. Patient-reported outcomes were measured at weeks 2, 4, 8, and 12.

IPF-COMFORT Study Protocol

 Study Design: A multi-center, double-blind, randomized, placebo-controlled, 2-period crossover study.

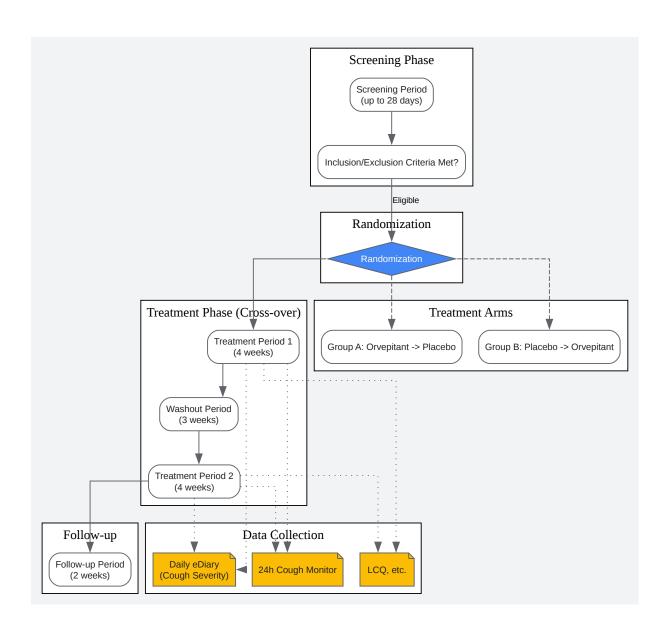






- Participants: Approximately 88 to 108 patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF) and a troublesome cough for at least 8 weeks.
- Intervention: A two-period cross-over design where participants received both Orvepitant and placebo for two different 4-week treatment periods, separated by a 3-week washout period.
 Two dose cohorts were evaluated: 10 mg and 30 mg of Orvepitant.
- Outcome Measures:
 - Primary: Change from baseline in the IPF Coughing Severity Scale.
 - Secondary: Leicester Cough Questionnaire (LCQ) total score, cough frequency, and urge to cough.
- Assessments: Participants completed a daily electronic diary to record cough severity and wore a cough frequency monitor for three 24-hour periods.





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Experimental Workflow of the IPF-COMFORT Study.



Comparison with Other Alternatives

While **Orvepitant Maleate** shows promise as a targeted therapy for chronic cough, it is important to consider its performance in the context of other available and emerging treatments.

- Gefapixant: A P2X3 receptor antagonist, Gefapixant has also demonstrated efficacy in reducing cough frequency in large Phase 3 trials. The primary adverse event associated with Gefapixant is taste disturbance, which has led to higher discontinuation rates in some studies compared to placebo.
- Aprepitant: Another NK-1 receptor antagonist, Aprepitant, has shown efficacy in reducing cough in patients with lung cancer. While this demonstrates the potential of the NK-1 pathway as a target, direct comparative data for chronic refractory cough is limited.
- Other Off-Label Treatments: Currently, treatments for refractory chronic cough are often offlabel and include medications like gabapentin, pregabalin, and certain antidepressants, which have shown mixed results.

Conclusion

The available clinical trial data suggests that **Orvepitant Maleate**, particularly at a 30 mg daily dose, can be an effective and well-tolerated treatment for reducing cough frequency and severity, and improving the quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis-associated cough. While the primary endpoint for cough frequency was not met in the larger VOLCANO-2 study's full analysis set, the consistent positive signals in patient-reported outcomes are clinically meaningful.

Further research, including head-to-head comparative trials, is needed to fully establish the position of **Orvepitant Maleate** in the evolving landscape of chronic cough therapies. The favorable safety profile observed to date is a significant advantage. The detailed experimental protocols provided in this guide offer a foundation for the design of future investigations in this critical area of unmet medical need.



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